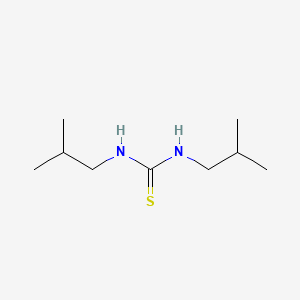

1,3-Diisobutyl-2-tiourea

Descripción general

Descripción

The compound Urea, 1,3-diisobutyl-2-thio- is not directly mentioned in the provided papers. However, the papers discuss related compounds, which are flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas and novel chiral (thio)ureas, that share some structural similarities with the compound . These compounds are of interest due to their potential biological activities, such as acetylcholinesterase inhibition and use as organocatalysts and ligands in asymmetric synthesis .

Synthesis Analysis

The synthesis of related (thio)ureas involves incorporating chiral auxiliaries and optimizing the spacer length between pharmacophoric moieties. In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the interaction between the basic nitrogen and the ar(o)yl(thio)-urea unit. The optimal chain length was found to be five methylene groups . The second paper describes the synthesis of novel chiral (thio)ureas using chiral auxiliaries derived from various chiral amines and amino acids. The orientation of the phenylethyl group in these molecules is influenced by 1,3-allylic strain with the (thio)carbonyl group .

Molecular Structure Analysis

The molecular structure of the related (thio)ureas is characterized by the presence of a (thio)carbonyl group and a phenylethyl group, which adopts a specific orientation due to 1,3-allylic strain. The flexibility of the spacer and the presence of chiral centers are crucial for the biological activity and catalytic efficiency of these compounds .

Chemical Reactions Analysis

The related (thio)ureas have been tested in various chemical reactions. The flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity, with the potency depending on the correct substitution and chain length . The chiral (thio)ureas were used as Lewis basic organocatalysts in epoxide ring opening and aldolic condensation, with the tetrasubstituted urea showing the best results . They were also examined as ligands in the enantioselective addition of diethylzinc to benzaldehyde, with one of the chiral ureas providing nearly quantitative yield and significant enantiomeric excess .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Urea, 1,3-diisobutyl-2-thio- are not directly discussed, the properties of related (thio)ureas can be inferred. These properties are likely to include solubility in common organic solvents, potential for hydrogen bonding due to the urea moiety, and the presence of chiral centers which can lead to optical activity. The flexibility of the spacer and the substituents attached to the nitrogen atoms can influence the overall conformation and reactivity of the molecules .

Aplicaciones Científicas De Investigación

Cromatografía líquida de alta resolución (HPLC)

1,3-Diisobutyl-2-tiourea se puede analizar mediante un método HPLC de fase inversa (RP) con condiciones simples . La fase móvil contiene acetonitrilo (MeCN), agua y ácido fosfórico . Esta aplicación es particularmente útil en la separación de este compuesto en la columna HPLC Newcrom R1 .

Química medicinal

Los compuestos que contienen urea y tiourea, incluida la 1,3-bis(2-metilpropil)tiourea, son estructuras privilegiadas en la química medicinal . Constituyen un marco común de una variedad de medicamentos y compuestos bioactivos dotados de una amplia gama de propiedades terapéuticas y farmacológicas .

Reemplazos bioisostéricos

Se persiguen diversos enfoques para reemplazos bioisostéricos de (tio)urea en aplicaciones de química medicinal . Esto permite el desarrollo de nuevos medicamentos con mayor eficacia y menos efectos secundarios .

Síntesis de nanopartículas

Los derivados de tiourea, incluida la 1,3-bis(2-metilpropil)tiourea, juegan un papel fundamental en el campo de las nanopartículas . Actúan como precursores de partida en un gran número de reacciones químicas .

Aplicaciones biológicas

Los derivados de tiourea tienen diversas aplicaciones biológicas, incluidas propiedades antibacterianas, antioxidantes, anticancerígenas, antiinflamatorias, anti-Alzheimer, antituberculosas y antimaláricas . Esto los convierte en un punto focal significativo dentro del campo de la síntesis orgánica .

Propiedades antidiabéticas

Se han sintetizado algunos derivados novedosos de tiourea, potencialmente incluida la 1,3-bis(2-metilpropil)tiourea, por sus propiedades antidiabéticas . Esto abre nuevas vías para el tratamiento de la diabetes .

Propiedades antibacterianas

Los derivados de tiourea han mostrado una fuerte actividad contra ciertas cepas bacterianas . Por ejemplo, un compuesto con un valor de MIC de 4 µg/mL demostró una fuerte actividad contra Staphylococcus epidermidis (MRSE) y S. aureus resistente a la meticilina (MRSA) cepas 537, 585 y 586 .

Síntesis orgánica

La tiourea y sus derivados se utilizan como intermediarios en reacciones de síntesis orgánica . Esto los convierte en compuestos increíblemente versátiles, utilizados en muchos productos comerciales como películas fotográficas, colorantes, elastómeros, plásticos y textiles .

Mecanismo De Acción

Target of Action

Thiourea derivatives, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

It is known that thiourea derivatives can form strong hydrogen bonding interactions and coordinate metal ions , which may play a role in their interaction with biological targets.

Biochemical Pathways

Given the broad range of biological activities associated with thiourea derivatives , it is likely that this compound interacts with multiple biochemical pathways.

Pharmacokinetics

It has been reported that this compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound may have suitable properties for absorption, distribution, metabolism, and excretion (ADME), which could impact its bioavailability.

Result of Action

Given the broad range of biological activities associated with thiourea derivatives , it is likely that this compound induces a variety of molecular and cellular changes.

Action Environment

It is known that the physical nature and solubility of reagents in water can affect the reaction rate and selectivity of thiourea derivatives .

Propiedades

IUPAC Name |

1,3-bis(2-methylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIXICPADGNMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183474 | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29214-81-1 | |

| Record name | N,N′-Bis(2-methylpropyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29214-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(diisobutyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)